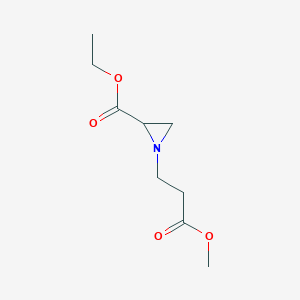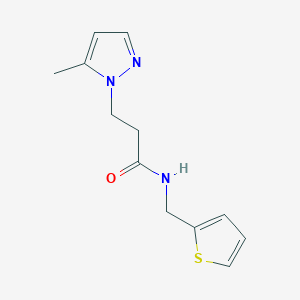![molecular formula C17H12F3N3O B5207044 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile, also known as TFC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFC belongs to the class of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Aplicaciones Científicas De Investigación
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. Several studies have investigated the potential of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile as a drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to inhibit the activity of several enzymes involved in these pathways, including cyclin-dependent kinases, protein kinases, and phosphodiesterases.
Biochemical and Physiological Effects
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of viral replication, and suppression of inflammation. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to modulate the expression of several genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile in lab experiments include its relatively simple synthesis method, high yield, and purity. In addition, 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile has been shown to possess various biological activities, making it a promising drug candidate for the treatment of cancer, viral infections, and inflammatory diseases. However, the limitations of using 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile. One direction is to investigate the potential of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile as a drug candidate for the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile to improve its yield and purity. Finally, further studies are needed to elucidate the mechanism of action of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile and its potential side effects.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is a multistep process that involves the condensation of 2-trifluoromethylbenzaldehyde with malononitrile, followed by the reaction with 4-amino-7-methylchromen-2-one in the presence of ammonium acetate. The final product is obtained after purification through column chromatography and recrystallization. The yield of 2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile is typically around 50%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)13-4-2-1-3-10(13)15-11-6-5-9(22)7-14(11)24-16(23)12(15)8-21/h1-7,15H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZMBFULIUAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)

![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)
![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B5207013.png)
![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)

![N-[4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5207039.png)